molecular formula C20H25N3O B5809580 N-benzyl-4-(4-propionyl-1-piperazinyl)aniline

N-benzyl-4-(4-propionyl-1-piperazinyl)aniline

Cat. No. B5809580
M. Wt: 323.4 g/mol
InChI Key: ICQMSFNUVURSHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-(4-propionyl-1-piperazinyl)aniline (BPAP) is a novel compound that has been recently synthesized in the laboratory. It belongs to the family of piperazine derivatives, which are known for their potential therapeutic applications. BPAP has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The exact mechanism of action of N-benzyl-4-(4-propionyl-1-piperazinyl)aniline is not fully understood. However, it is believed to act on the dopaminergic system in the brain, which is involved in regulating mood, motivation, and reward. N-benzyl-4-(4-propionyl-1-piperazinyl)aniline has been shown to increase the release of dopamine in the brain, leading to enhanced cognitive function and memory retention.
Biochemical and Physiological Effects:
N-benzyl-4-(4-propionyl-1-piperazinyl)aniline has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, leading to enhanced cognitive function and memory retention. It has also been found to have anti-inflammatory and anti-tumor properties. In addition, N-benzyl-4-(4-propionyl-1-piperazinyl)aniline has been shown to have a positive effect on mood, motivation, and reward.

Advantages and Limitations for Lab Experiments

N-benzyl-4-(4-propionyl-1-piperazinyl)aniline has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been extensively studied, with a large body of literature available on its properties and potential applications. However, N-benzyl-4-(4-propionyl-1-piperazinyl)aniline also has some limitations. It is a relatively new compound, and its long-term effects and safety profile are not fully understood. In addition, its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its effects.

Future Directions

There are several potential future directions for research on N-benzyl-4-(4-propionyl-1-piperazinyl)aniline. One area of interest is its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a cognitive enhancer, with potential applications in the field of education and workplace productivity. Finally, further research is needed to fully understand the mechanism of action of N-benzyl-4-(4-propionyl-1-piperazinyl)aniline, which may lead to the development of more effective and targeted therapies for a range of neurological and psychiatric disorders.
In conclusion, N-benzyl-4-(4-propionyl-1-piperazinyl)aniline (N-benzyl-4-(4-propionyl-1-piperazinyl)aniline) is a novel compound with promising potential for various research applications. It exhibits a wide range of biochemical and physiological effects, including neuroprotective, anti-inflammatory, and anti-tumor properties. While its mechanism of action is not fully understood, it has been extensively studied and synthesized, making it readily available for research purposes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-benzyl-4-(4-propionyl-1-piperazinyl)aniline involves the reaction of benzylamine with 4-(4-formyl-1-piperazinyl)aniline, followed by acylation using propionic anhydride. The final product is obtained after purification using column chromatography. This method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

N-benzyl-4-(4-propionyl-1-piperazinyl)aniline has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit neuroprotective, anti-inflammatory, and anti-tumor properties. In the field of neuroscience, N-benzyl-4-(4-propionyl-1-piperazinyl)aniline has been shown to enhance cognitive function and memory retention in animal models. It has also been found to have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-[4-[4-(benzylamino)phenyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-2-20(24)23-14-12-22(13-15-23)19-10-8-18(9-11-19)21-16-17-6-4-3-5-7-17/h3-11,21H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQMSFNUVURSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[4-(Benzylamino)phenyl]piperazin-1-yl]propan-1-one

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